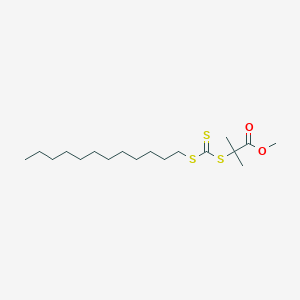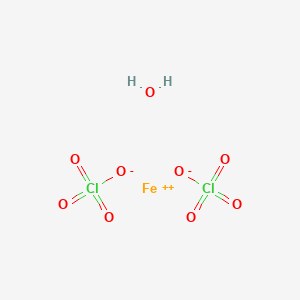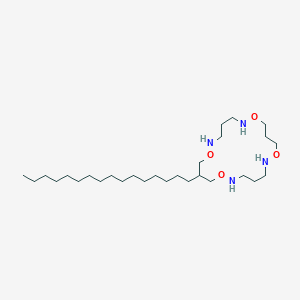
Cobalt;yttrium
Vue d'ensemble
Description
Cobalt-yttrium compounds are a class of materials that combine the properties of cobalt, a transition metal, and yttrium, a rare earth element. These compounds are known for their unique magnetic properties, making them valuable in various high-performance applications, particularly in the field of permanent magnets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt-yttrium compounds can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common approach involves mixing cobalt and yttrium powders in stoichiometric ratios, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the desired compound .
Industrial Production Methods: In industrial settings, cobalt-yttrium compounds are often produced using high-temperature furnaces and advanced metallurgical techniques. The process typically involves melting the constituent metals together and then cooling the mixture under controlled conditions to obtain the desired phase and composition .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the compound .
Common Reagents and Conditions: Common reagents used in reactions with cobalt-yttrium compounds include oxygen, hydrogen, and various halogens. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly affect the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving cobalt-yttrium compounds depend on the specific reaction conditions. For example, oxidation reactions typically yield cobalt and yttrium oxides, while reduction reactions can produce metallic cobalt and yttrium .
Applications De Recherche Scientifique
Cobalt-yttrium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions. In biology and medicine, these compounds are explored for their potential in imaging and therapeutic applications. In industry, cobalt-yttrium compounds are utilized in the production of high-performance permanent magnets, which are essential in various electronic devices and motors .
Mécanisme D'action
The mechanism of action of cobalt-yttrium compounds is primarily related to their magnetic properties. The interaction between cobalt and yttrium atoms leads to the formation of a strong magnetic field, which is essential for their use in permanent magnets. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve complex electron exchange processes between the cobalt and yttrium atoms .
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Cobalt-yttrium compounds are often compared with other rare earth-transition metal compounds, such as neodymium-iron-boron and samarium-cobalt. While neodymium-iron-boron compounds are known for their high magnetic strength, cobalt-yttrium compounds offer better thermal stability and resistance to corrosion .
List of Similar Compounds:- Neodymium-iron-boron
- Samarium-cobalt
- Dysprosium-iron
- Terbium-cobalt
Cobalt-yttrium compounds stand out due to their unique combination of magnetic properties and stability, making them valuable in applications where both high performance and durability are required .
Propriétés
IUPAC Name |
cobalt;yttrium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Y | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNCTNULYBZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoY | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12017-71-9, 12052-70-9, 12052-62-9 | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12017-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (7:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12052-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12052-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30779535 | |
| Record name | Cobalt--yttrium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30779535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.83903 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12139-83-2 | |
| Record name | Cobalt--yttrium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30779535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















